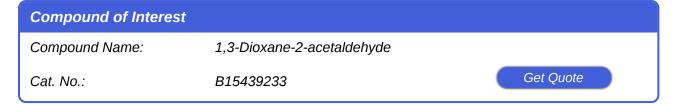




physical properties and safety data of 1,3-Dioxane-2-acetaldehyde

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An In-Depth Technical Guide to 1,3-Dioxane-2-acetaldehyde

Disclaimer: Direct experimental data for **1,3-Dioxane-2-acetaldehyde** is not readily available in public literature. This guide has been compiled based on the established chemical and physical properties of its constituent functional groups—1,3-dioxane and acetaldehyde—and general principles of organic chemistry. The provided data and protocols are predictive and should be used as a reference for further experimental verification.

Physical and Chemical Properties

The physical and chemical properties of **1,3-Dioxane-2-acetaldehyde** are predicted based on the known properties of **1,3-dioxane** and acetaldehyde. The introduction of the acetaldehyde moiety at the 2-position of the **1,3-dioxane** ring is expected to influence its boiling point, density, and solubility.

Table 1: Predicted Physical and Chemical Properties of 1,3-Dioxane-2-acetaldehyde



Property	Predicted Value	Rationale
Molecular Formula	C6H10O3	Sum of atoms in the structure
Molecular Weight	130.14 g/mol	Calculated from the molecular formula
Appearance	Colorless liquid	Based on similar low molecular weight acetals and aldehydes
Boiling Point	~150-170 °C	Expected to be significantly higher than acetaldehyde (20.2 °C) and 1,3-dioxane (105 °C) due to increased molecular weight and polarity
Density	~1.1 g/mL	Higher than 1,3-dioxane (1.034 g/mL) due to the addition of the acetaldehyde group
Solubility	Soluble in water and most organic solvents	The presence of ether and aldehyde oxygens should allow for hydrogen bonding with water. Miscible with common organic solvents like ethanol, ether, and dichloromethane
Stability	May form explosive peroxides upon exposure to air and light. [1] Sensitive to strong acids and bases.	Cyclic ethers like 1,3-dioxane are known to form peroxides. [1] The acetal linkage is labile to acid, and the aldehyde can undergo reactions in the presence of strong acids or bases

Synthesis

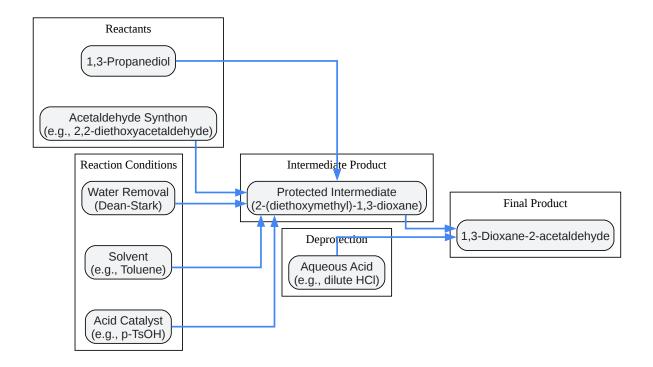
A plausible route for the synthesis of **1,3-Dioxane-2-acetaldehyde** is the acid-catalyzed acetalization of an acetaldehyde equivalent with **1,3-propanediol**. Using a protected form of



acetaldehyde, such as 2,2-diethoxyacetaldehyde, followed by deprotection is a common strategy to avoid self-condensation of acetaldehyde under acidic conditions.

Proposed Synthetic Pathway

The formation of 1,3-dioxanes from carbonyl compounds and 1,3-propanediol is a well-established reaction, typically catalyzed by a Brønsted or Lewis acid.[2]



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Caption: Proposed synthesis workflow for **1,3-Dioxane-2-acetaldehyde**.



Experimental Protocol: Synthesis of 1,3-Dioxane-2-acetaldehyde

This protocol is a general procedure and may require optimization.

Reaction Setup:

- To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,3-propanediol (1.0 eq), 2,2-diethoxyacetaldehyde (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.01 eq).
- Add toluene as the solvent to facilitate azeotropic removal of water.

Reaction Execution:

- Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatographymass spectrometry (GC-MS) until the starting materials are consumed.

• Work-up of Intermediate:

- Cool the reaction mixture to room temperature.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the p-TsOH catalyst.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected intermediate, 2-(diethoxymethyl)-1,3-dioxane.

Deprotection:

• Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) and water.



- Add a catalytic amount of dilute hydrochloric acid.
- Stir the mixture at room temperature and monitor the deprotection by TLC or GC-MS.
- Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

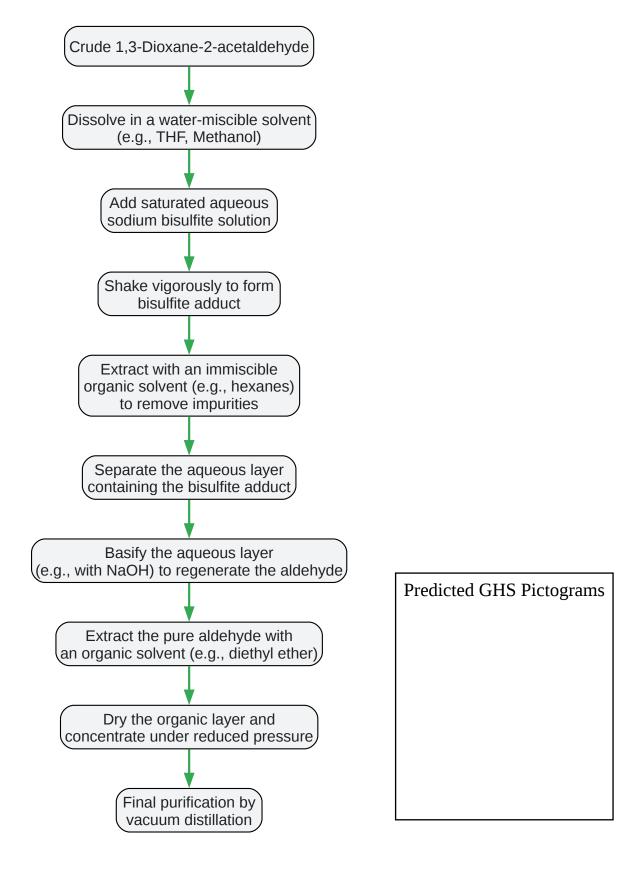
Purification:

 The crude 1,3-Dioxane-2-acetaldehyde can be purified by fractional distillation under reduced pressure.

Purification

Purification of aldehydes often requires specific techniques to remove common impurities such as the corresponding carboxylic acid (from oxidation) and alcohol (from starting material or reduction).[3] A common method involves the reversible formation of a bisulfite adduct, which is soluble in water and allows for separation from non-aldehydic organic impurities.[4][5]





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